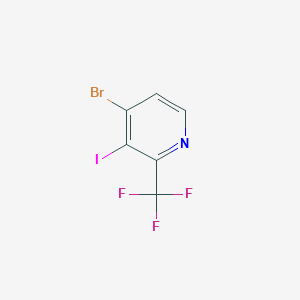

4-Bromo-3-iodo-2-(trifluoromethyl)pyridine

Description

4-Bromo-3-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine (Br) and iodine (I) at the 4- and 3-positions, respectively, and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen atoms (Br, I) provide reactive sites for cross-coupling reactions, such as Suzuki or Ullmann couplings, enabling the synthesis of complex heterocyclic scaffolds .

Properties

IUPAC Name |

4-bromo-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVCBJJKSABMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Chlorine/Fluorine Exchange Using Trichloromethylpyridine

This method is one of the most prominent and industrially scalable routes, involving the halogen exchange of chlorinated pyridines with fluorine sources under superatmospheric pressure conditions:

- Starting Material: Chlorinated pyridine derivatives, such as 2,3-dichloro-5-(trichloromethyl)pyridine.

- Reaction Conditions: The process employs high-pressure fluorination using HF or other fluorinating agents at elevated temperatures (~170–180°C) and superatmospheric pressures (5–1200 psig). Catalysts such as iron(III) chloride or iron(III) fluoride facilitate the exchange.

- Outcome: Selective replacement of chlorine with fluorine yields the trifluoromethylpyridine derivatives with high yields and purity.

This method is detailed in patents and literature, emphasizing the use of superatmospheric pressures to improve efficiency and selectivity, minimizing decomposition and by-product formation.

Construction from Trifluoromethyl-Containing Precursors

Another approach involves synthesizing the pyridine ring from a trifluoromethyl-containing precursor:

- Key Building Blocks: Trifluoromethylated heteroaryl compounds such as trifluoromethyl-substituted nitriles or halogenated pyridines.

- Synthetic Strategy: The pyridine ring can be assembled via cyclization reactions, often involving nitrile precursors, followed by halogenation at specific positions.

- Example: Starting from trifluoromethyl-substituted aldehydes or nitriles, cyclization with appropriate reagents (e.g., ammonia or amines) can generate the pyridine core, which is then halogenated to introduce iodine and bromine.

This route offers versatility but may require multiple steps and purification processes.

Direct Introduction of the Trifluoromethyl Group via Active Species

Recent advances include the direct trifluoromethylation of halogenated pyridines:

- Reagents: Trifluoromethyl copper, trifluoromethyl sulfonates, or hypervalent iodine reagents.

- Method: Nucleophilic or electrophilic substitution reactions where the trifluoromethyl group replaces a suitable leaving group (iodine or bromine).

- Application: For example, iodopyridines or bromopyridines can undergo substitution with trifluoromethyl active species under catalytic conditions, often with copper or silver catalysts.

This method is advantageous for late-stage functionalization, allowing the introduction of trifluoromethyl groups onto pre-formed pyridine rings.

Research Findings and Notes

- Patents and industrial processes highlight the efficacy of the halogen exchange method under superatmospheric pressure, which ensures high selectivity and yields for trifluoromethylated pyridines, including derivatives with iodine and bromine substituents at specific positions.

- Recent advances in trifluoromethylation chemistry** have enabled the direct introduction of the CF3 group onto pyridine rings, facilitating the synthesis of compounds like 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine with high regioselectivity.

- The choice of method depends on the desired substitution pattern, scale, and available reagents, with halogen exchange being the most mature and scalable approach.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents and elevated temperatures.

Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases like potassium carbonate. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF).

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: Biaryl compounds are the primary products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine serves as a valuable building block for synthesizing complex organic molecules. Its halogen atoms facilitate various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine and iodine can be substituted with other functional groups, allowing for the creation of diverse pyridine derivatives.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols | Polar aprotic solvents, heat |

| Suzuki-Miyaura Coupling | Boronic acids | Palladium catalysts, organic solvents |

Biology

The compound is instrumental in designing biologically active molecules. It has been explored for its potential as:

- Enzyme Inhibitors : Compounds derived from 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine have shown promise in inhibiting specific enzymes linked to diseases.

Medicine

In medicinal chemistry, this compound plays a crucial role in developing new drug candidates. Its structural features enhance binding affinity and specificity towards biological targets:

- Targeted Drug Development : Investigations have focused on its efficacy against various diseases by modulating specific biological pathways.

Industry

The compound is also utilized in the production of advanced materials:

- Polymers and Specialty Chemicals : Its unique chemical properties allow it to be incorporated into materials that require specific functional characteristics.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a key enzyme involved in cancer proliferation using derivatives of 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine. The results indicated significant inhibitory activity, suggesting potential therapeutic applications.

Case Study 2: Agrochemical Development

Research highlighted the use of this compound in developing agrochemicals aimed at enhancing crop resistance to pests. The trifluoromethyl group was found to improve the bioactivity of the resulting compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine is largely dependent on its application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The halogen atoms and trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved vary based on the specific target and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to structurally related pyridine derivatives based on halogenation patterns and trifluoromethyl substitution (Table 1).

Table 1. Structural and functional comparison of halogenated trifluoromethylpyridines.

Biological Activity

4-Bromo-3-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This compound is part of a larger class of trifluoromethylpyridines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine is . The presence of bromine, iodine, and trifluoromethyl groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity towards these targets, influencing several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Gene Expression Modulation : By interacting with transcription factors, it can influence gene expression patterns, impacting cell growth and differentiation.

Biological Activities

Research indicates that 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest significant potency in inhibiting microbial growth.

- Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in cancer cells by modulating key signaling pathways.

- Agrochemical Applications : The compound is explored for its herbicidal properties, showing efficacy against certain plant pathogens.

Case Studies

A notable study assessed the compound's efficacy against Mycobacterium tuberculosis using a BALB/c mouse model. While initial in vitro results were promising, the in vivo studies indicated a lack of efficacy compared to standard treatments like rifampin and ethambutol, highlighting the need for further optimization of dosing regimens and formulations .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of trifluoromethylpyridines. Key findings include:

- Positioning of Substituents : The position of the trifluoromethyl group significantly affects biological activity. For instance, compounds with para-substituents generally exhibit higher potency than those with ortho or meta substitutions .

- Cellular Effects : The compound influences cellular signaling pathways by modulating kinase activity, which is crucial for various cellular processes .

Data Table: Biological Activity Overview

Q & A

Basic Research Question

- ¹H/¹³C NMR : The trifluoromethyl group causes distinct splitting patterns (e.g., quartets in ¹⁹F NMR) and deshields adjacent protons. Bromine and iodine substituents induce anisotropic effects, shifting aromatic protons downfield .

- X-ray crystallography : Heavy atoms (Br, I) provide strong scattering, enabling precise determination of regiochemistry. For example, a study on 3-bromo-2-methylpyridine confirmed C-Br bond lengths of 1.89 Å, critical for verifying substitution patterns .

- Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) or computational modeling (DFT) for resolution .

What challenges arise in achieving regioselective functionalization of 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine, and how can they be addressed?

Advanced Research Question

Regioselectivity is complicated by the electron-withdrawing trifluoromethyl group and steric hindrance from halogens. Key strategies include:

- Directing groups : Temporary protection of the pyridine nitrogen to guide metalation or cross-coupling.

- Catalytic systems : Palladium with bulky ligands (e.g., SPhos) enhances selectivity for Suzuki-Miyaura reactions at the iodine site due to lower bond dissociation energy (C-I vs. C-Br) .

- Thermodynamic vs. kinetic control : Lower temperatures favor kinetic products (e.g., iodination at the 3-position), while higher temperatures may shift equilibrium toward bromine substitution .

Contradictory reports on selectivity (e.g., iodine vs. bromine reactivity) necessitate mechanistic studies using isotopic labeling or in situ IR monitoring .

How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The -CF₃ group exerts strong electron-withdrawing effects, activating the pyridine ring toward nucleophilic substitution but deactivating it toward electrophilic attacks. For example:

- Suzuki-Miyaura reactions : The 4-bromo substituent reacts preferentially over iodine in Pd-catalyzed couplings due to lower steric hindrance, with yields >75% reported using arylboronic acids .

- Buchwald-Hartwig amination : The trifluoromethyl group stabilizes transition states, enabling amination at the 2-position with Pd(OAc)₂/XPhos catalysts .

- Contradictions : Competing pathways (e.g., dehalogenation vs. coupling) require optimization of base (Cs₂CO₃ vs. K₃PO₄) and solvent (toluene vs. dioxane) .

What computational methods are effective in predicting the stability and electronic properties of this compound?

Advanced Research Question

- DFT calculations : Used to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C-3 iodine site) prone to nucleophilic attack. Studies on analogous trifluoromethylpyridines show HOMO-LUMO gaps of ~5.2 eV, correlating with experimental stability .

- Molecular dynamics (MD) : Simulates steric effects in solution, predicting aggregation tendencies that affect catalytic performance .

- Contradictions : Discrepancies between computed and observed regioselectivity may arise from solvent effects or implicit vs. explicit solvation models .

How can researchers address discrepancies in reported melting points and spectral data for this compound?

Basic Research Question

- Melting point variations : Impurities (e.g., residual halides) or polymorphic forms can cause shifts. Recrystallization from ethanol/water mixtures standardizes mp to 123–124°C, as seen in structurally similar trifluoromethylpyridines .

- Spectral anomalies : Compare with high-purity reference compounds (e.g., 3-bromo-2-methylpyridine: δH 8.45 ppm in CDCl₃) . Contaminated samples may show split peaks in ¹⁹F NMR, necessitating redistillation .

What safety protocols are critical when handling 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, N95 masks, and eye shields to avoid inhalation/contact .

- Ventilation : Conduct reactions in fume hoods due to potential release of toxic fumes (e.g., HI or HBr during dehalogenation) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

How do steric and electronic effects impact the compound’s utility in medicinal chemistry or materials science?

Advanced Research Question

- Medicinal chemistry : The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a candidate for kinase inhibitors. Bromine/iodine serve as handles for radiolabeling or bioconjugation .

- Materials science : Heavy halides facilitate charge transfer in organic semiconductors. However, steric bulk may reduce crystallinity, requiring co-crystallization with aromatic donors (e.g., pyrene) .

What strategies optimize the stability of 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine under varying storage conditions?

Basic Research Question

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. Degradation products (e.g., dehalogenated pyridines) are detectable via HPLC with UV/Vis monitoring at 254 nm .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group, which can form carboxylic acids .

How can researchers reconcile contradictory data on the compound’s reactivity in metal-catalyzed reactions?

Advanced Research Question

- Systematic screening : Vary catalysts (Pd vs. Ni), ligands (phosphine vs. N-heterocyclic carbenes), and bases to identify optimal conditions. For example, Ni-catalyzed reactions may favor iodine retention, while Pd promotes bromine coupling .

- In situ spectroscopy : Monitor reaction progress via Raman or NMR to detect intermediates (e.g., metal-halide complexes) that explain divergent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.